![molecular formula C12H11ClN2O2S B2374583 2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851879-30-6](/img/structure/B2374583.png)

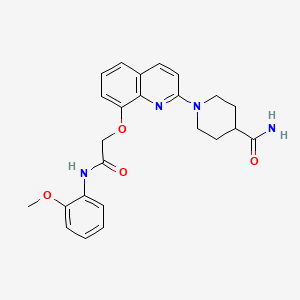

2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

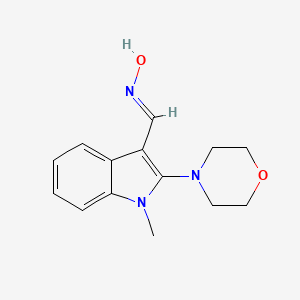

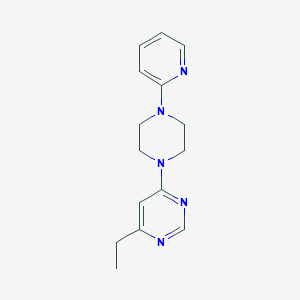

“2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

While specific synthesis methods for this compound were not found, imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different examples of commercially available drugs in the market which contain an imidazole ring .Molecular Structure Analysis

The molecular formula of “2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid” is C12H11ClN2O2S, and it has a molecular weight of 282.74594 . The compound contains an imidazole ring, which is a five-membered heterocyclic moiety .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Polyfunctional Imidazoles: Alkylation of 1-aryl-4-chloro-1H-imidazol-5-yl methanethiols with chloroacetic acid leads to the production of 1-aryl-5-(R-sulfanylmethyl)-4-chloro-1H-imidazoles, demonstrating the versatility of imidazole derivatives in chemical synthesis (Grozav et al., 2014).

- Recyclable Catalyst for Imidazole Synthesis: Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester is used as a recyclable catalyst for synthesizing various polysubstituted imidazoles, highlighting its potential in green chemistry applications (Tavakoli et al., 2012).

Biological and Pharmaceutical Applications

- Anti-inflammatory Properties: Novel benzo[d]imidazolyldihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones synthesized from 2-[(2-sulfanyl-1H-benzo[d]imidazol-5-yl)amino]acetic acid show significant in vitro anti-inflammatory activity, indicating potential pharmaceutical uses (Reddy & Saini, 2013).

- Antiprotozoal Activity: Imidazole derivatives like 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole exhibit strong activity against protozoa, suggesting potential in developing antiprotozoal drugs (Pérez‐Villanueva et al., 2013).

Materials Science and Industrial Applications

- Corrosion Inhibition: Imidazole derivatives, such as Dodecylsulfanyl-ethyl)-1H-imidazole, have been shown to be effective corrosion inhibitors for mild steel in acidic environments, offering potential applications in material protection and industry (Krim et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been known to interact with various proteins and enzymes

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It can be hypothesized that the compound interacts with its targets through the imidazole ring, a common feature in many biologically active compounds . The sulfanyl group attached to the acetic acid moiety may also play a role in the interaction with its targets.

Biochemical Pathways

Imidazole derivatives have been implicated in a variety of biochemical pathways, including those involved in antimicrobial activity

Result of Action

Given the structural similarities to other imidazole derivatives, it is possible that this compound may have antimicrobial effects

Propriétés

IUPAC Name |

2-[1-(3-chloro-2-methylphenyl)imidazol-2-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-8-9(13)3-2-4-10(8)15-6-5-14-12(15)18-7-11(16)17/h2-6H,7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWJHFVPLBRIHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C=CN=C2SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2374500.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2374502.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2374503.png)

![N-(4-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2374505.png)

![2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2374507.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2374511.png)

![2,7-Dibromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B2374517.png)

![1-(4-fluorophenyl)-4-methyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2374522.png)